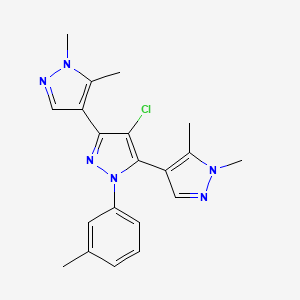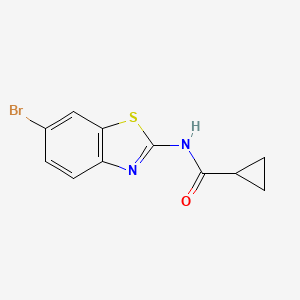
4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-methylphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-methylphenyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes multiple pyrazole rings and a chloro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-methylphenyl)pyrazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Pyrazole Rings: The initial step might involve the formation of pyrazole rings through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The chloro and methyl substituents can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step could involve coupling the pyrazole rings with the 3-methylphenyl group using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the chloro substituent, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce new functional groups.
Scientific Research Applications
4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-methylphenyl)pyrazole could have various applications in scientific research:
Chemistry: It might be used as a building block for the synthesis of more complex molecules.
Biology: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research might explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function. The pathways involved would be elucidated through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-chloropyrazole: A related compound with a chloro substituent on the pyrazole ring.
1-phenylpyrazole: Another pyrazole derivative with a phenyl group.
Uniqueness
4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-methylphenyl)pyrazole is unique due to its multiple pyrazole rings and specific substituents, which might confer distinct chemical and biological properties compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C20H21ClN6 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-12-7-6-8-15(9-12)27-20(17-11-23-26(5)14(17)3)18(21)19(24-27)16-10-22-25(4)13(16)2/h6-11H,1-5H3 |
InChI Key |
BUQMHPMKLRBLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=C(N(N=C3)C)C)Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10890491.png)
![{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone](/img/structure/B10890494.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10890508.png)
![(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid](/img/structure/B10890519.png)
![(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10890523.png)
![6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10890524.png)

![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
![ethyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10890556.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)
